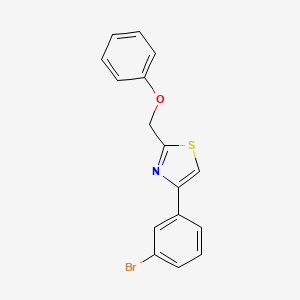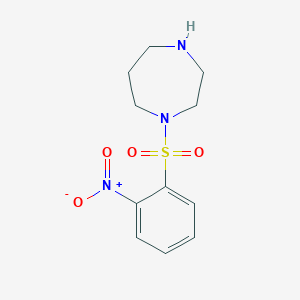
1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane
Vue d'ensemble
Description
1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane, commonly known as NPD, is a diazepane-based compound that has been used as a research tool in various scientific studies. It is a highly potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in the degradation of proteins.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane is involved in various synthetic processes. A study described a two-step approach for the synthesis of diazepane systems, highlighting the use of a Ugi multicomponent reaction followed by an intramolecular SN2 reaction (Banfi et al., 2007). Another research focused on the synthesis of biologically active 1H-1,4-diazepines from a heterocyclization reaction involving [N4-(4-acetylamino) benzene sulfonyl] piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione and ethylenediamine (EDA), indicating antimicrobial, antifungal, and anthelmintic activities (Saingar, Kumar, & Joshi, 2011).
Chemical Modification and Binding Studies
Dansyl derivatives, including 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane, were used for chemical modification of peptides and proteins. These derivatives were able to couple under mild basic conditions to the imidazole moiety of histidine, the phenolic ring of tyrosine, and the epsilon-amino function of lysine (Buchta & Fridkin, 1985). Another study presented the synthesis of C-sulfonylated 1,4-diazepines through a sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups (Heo et al., 2020).
Pharmaceutical Research
In pharmaceutical research, a novel series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones were identified as human chymase inhibitors, showcasing potential for therapeutic applications (Tanaka et al., 2007). Synthesis of 1,4-diazepine derivatives and their docking studies have shown that these compounds inhibit the active site of the target protein, suggesting their potential as drug molecules (Velusamy et al., 2015).
Structural and Reactive Models in Enzyme Studies
The iron(III) complexes of bis(phenolate) ligands, including 1,4-bis(2-hydroxy-4-methyl-benzyl)-1,4-diazepane, were studied as models for 3,4-PCD enzymes. These complexes showed interesting chemical properties and reactivities that mimic the behavior of these enzymes (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).
Propriétés
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c15-14(16)10-4-1-2-5-11(10)19(17,18)13-8-3-6-12-7-9-13/h1-2,4-5,12H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDLQKCVPSPMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588552 | |
| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane | |
CAS RN |
954261-97-3 | |
| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



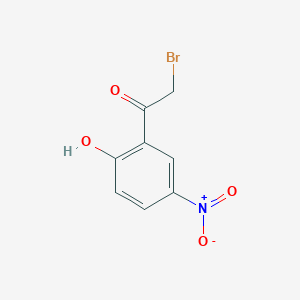
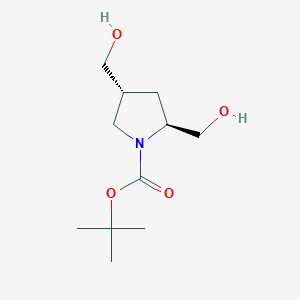
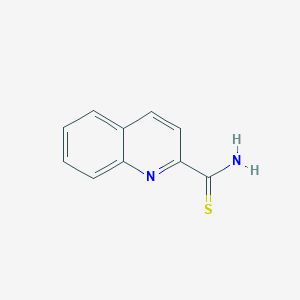




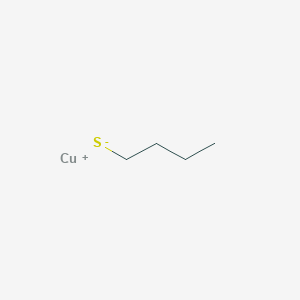
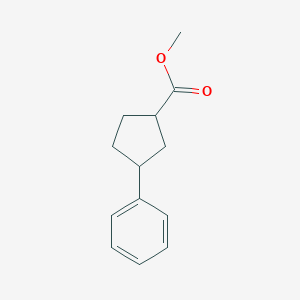
![N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine](/img/structure/B1628452.png)
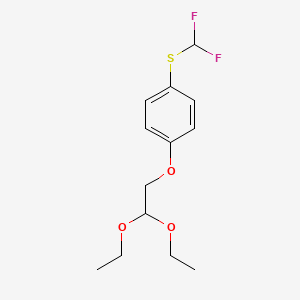

![2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide](/img/structure/B1628456.png)
